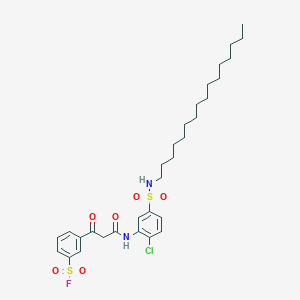
3-(3-((2-Chloro-5-(N-hexadecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-((2-Chloro-5-(N-hexadecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride is a complex organic compound that features a sulfonyl fluoride group, a sulfonamide group, and a chlorinated aromatic ring. Compounds with such structures are often used in various fields, including medicinal chemistry and materials science, due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((2-Chloro-5-(N-hexadecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting a chlorinated aromatic amine with hexadecylsulfonyl chloride under basic conditions.
Introduction of the oxopropanoyl group: This step may involve the acylation of the sulfonamide intermediate with an appropriate acyl chloride or anhydride.
Sulfonyl fluoride formation:
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the sulfonamide group.
Reduction: Reduction reactions can target the oxopropanoyl group or the sulfonyl fluoride group.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring or the sulfonyl fluoride group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Materials Science: It may be used in the synthesis of polymers or other advanced materials.
Biology
Enzyme Inhibition: The sulfonyl fluoride group is known to act as an irreversible inhibitor of serine proteases and other enzymes.
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Industry
Chemical Manufacturing: Used in the production of other complex organic molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action for compounds containing sulfonyl fluoride groups typically involves the irreversible inhibition of enzymes. The sulfonyl fluoride group reacts with the active site serine residue of serine proteases, forming a covalent bond and inactivating the enzyme. This mechanism is crucial in both therapeutic and research applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-((2-Chloro-5-(N-octadecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride
- 3-(3-((2-Chloro-5-(N-dodecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride
Uniqueness
The uniqueness of 3-(3-((2-Chloro-5-(N-hexadecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The long alkyl chain (hexadecyl) in the sulfonamide group may also influence its solubility and interaction with biological membranes, making it particularly interesting for drug development and materials science.
Properties
Molecular Formula |
C31H44ClFN2O6S2 |
|---|---|
Molecular Weight |
659.3 g/mol |
IUPAC Name |
3-[3-[2-chloro-5-(hexadecylsulfamoyl)anilino]-3-oxopropanoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C31H44ClFN2O6S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-34-43(40,41)27-19-20-28(32)29(23-27)35-31(37)24-30(36)25-17-16-18-26(22-25)42(33,38)39/h16-20,22-23,34H,2-15,21,24H2,1H3,(H,35,37) |
InChI Key |
DUXVLKPTZTVERV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC(=O)C2=CC(=CC=C2)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















